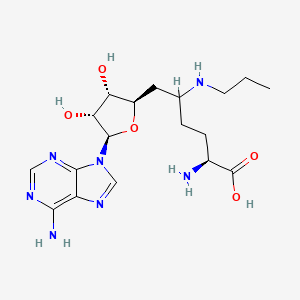

Mmset-IN-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C18H29N7O5 |

|---|---|

Peso molecular |

423.5 g/mol |

Nombre IUPAC |

(2S)-2-amino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-5-(propylamino)hexanoic acid |

InChI |

InChI=1S/C18H29N7O5/c1-2-5-21-9(3-4-10(19)18(28)29)6-11-13(26)14(27)17(30-11)25-8-24-12-15(20)22-7-23-16(12)25/h7-11,13-14,17,21,26-27H,2-6,19H2,1H3,(H,28,29)(H2,20,22,23)/t9?,10-,11+,13+,14+,17+/m0/s1 |

Clave InChI |

ZDIZXAAADLAUDS-FWMLXHAGSA-N |

SMILES isomérico |

CCCNC(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canónico |

CCCNC(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of MMSET-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MMSET-IN-1, a potent inhibitor of the multiple myeloma SET domain (MMSET) protein. This document details the molecular interactions, cellular consequences, and preclinical rationale for targeting MMSET in cancers such as multiple myeloma.

Core Mechanism of Action: Inhibition of Histone Methyltransferase Activity

This compound is a derivative of N-alkyl sinefungin, designed to competitively inhibit the enzymatic activity of MMSET, also known as NSD2 or WHSC1.[1][2][3] MMSET is a histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2).[4][5] In cancers characterized by the t(4;14) translocation, such as a significant subset of multiple myeloma cases, MMSET is overexpressed, leading to a global increase in H3K36me2 and a concomitant decrease in H3K27 trimethylation (H3K27me3).[6] This altered epigenetic landscape is associated with changes in chromatin structure and the dysregulation of genes involved in cell cycle progression, apoptosis, and DNA repair, ultimately driving oncogenesis.[5][6]

This compound and its analogs function by binding to the SAM (S-adenosyl-L-methionine) binding pocket of the SET domain of MMSET, preventing the transfer of a methyl group to its histone substrate. The inhibition of MMSET's catalytic activity by this compound leads to a reduction in global H3K36me2 levels, thereby reversing the oncogenic transcriptional program initiated by MMSET overexpression.

Quantitative Data Summary

The following tables summarize the key quantitative data for MMSET inhibitors, including this compound and other closely related compounds like KTX-1029, from biochemical and cellular assays.

Table 1: Biochemical Activity of MMSET Inhibitors

| Compound | Target | Assay Type | IC50 | Kd | Reference |

| N-propyl sinefungin (analog of this compound) | MMSET | In vitro HMT assay | 3.3 µM | 1.6 µM | [1] |

| N-propyl sinefungin (analog of this compound) | SETD2 | In vitro HMT assay | 0.49 µM | - | [1] |

| KTX-1029 | MMSET | In vitro HMT assay | 16.0 nM | - | [4] |

Table 2: Cellular Activity of MMSET Inhibitors in Multiple Myeloma Cell Lines

| Cell Line | Compound | Assay Type | Effect | IC50 | Reference |

| KMS11/BTZ (bortezomib-resistant) | KTX-1029 | Cell Viability | Synergistic with bortezomib | 2.3 nM (in combination with 1µM KTX-1029) | [4] |

| KMS11/BTZ (bortezomib-resistant) | KTX-1029 | Cell Viability | Synergistic with carfilzomib | 7.87 nM (in combination with 1µM KTX-1029) | [4] |

| KMS11 (bortezomib-sensitive) | KTX-1029 | Cell Viability | Synergistic with carfilzomib | - | [4] |

Signaling Pathways and Experimental Workflows

MMSET Signaling Pathway

The following diagram illustrates the central role of MMSET in altering the histone code and promoting oncogenesis, and the mechanism of its inhibition by this compound.

Caption: MMSET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical experimental workflow for the preclinical evaluation of an MMSET inhibitor like this compound.

Caption: A standard experimental workflow for the preclinical assessment of this compound.

Detailed Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is adapted from methods used to characterize histone methyltransferase inhibitors.[7]

-

Objective: To determine the IC50 of this compound against MMSET.

-

Materials:

-

Recombinant human MMSET enzyme.

-

Histone H3 substrate (e.g., recombinant H3 or a peptide).

-

S-adenosyl-L-[methyl-3H]-methionine (3H-SAM).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT).

-

Scintillation cocktail.

-

Filter paper plates.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone H3 substrate, and 3H-SAM.

-

Add this compound at a range of concentrations to the reaction mixture.

-

Initiate the reaction by adding the MMSET enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by spotting the mixture onto filter paper.

-

Wash the filter paper to remove unincorporated 3H-SAM.

-

Measure the incorporation of the radiolabeled methyl group into the histone substrate using a scintillation counter.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

-

Objective: To determine the effect of this compound on the viability of multiple myeloma cell lines.

-

Materials:

-

Multiple myeloma cell lines (e.g., KMS-11, RPMI-8226).

-

This compound at various concentrations.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.

-

Western Blot for Histone Marks

This protocol is used to assess the in-cell target engagement of this compound by measuring changes in H3K36me2 levels.

-

Objective: To determine if this compound treatment reduces H3K36me2 levels in cells.

-

Materials:

-

Multiple myeloma cell lines.

-

This compound.

-

Lysis buffer.

-

Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (as a loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE gels and blotting apparatus.

-

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells and extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-H3K36me2 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.

-

Quantify the band intensities to determine the relative change in H3K36me2 levels.

-

Chromatin Immunoprecipitation (ChIP)

This protocol can be used to investigate the genome-wide or locus-specific changes in H3K36me2 occupancy following treatment with this compound.

-

Objective: To determine the effect of this compound on the genomic localization of H3K36me2.

-

Materials:

-

Multiple myeloma cell lines.

-

This compound.

-

Formaldehyde for cross-linking.

-

Lysis and sonication buffers.

-

Anti-H3K36me2 antibody.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

RNase A and Proteinase K.

-

Reagents for DNA purification.

-

Primers for qPCR analysis of specific gene loci.

-

-

Procedure:

-

Treat cells with this compound.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitate the chromatin with an anti-H3K36me2 antibody and protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K, and then purify the DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR to determine changes in H3K36me2 occupancy at target gene promoters or other genomic regions.

-

Conclusion

This compound represents a targeted therapeutic strategy for cancers driven by MMSET overexpression. Its mechanism of action is centered on the direct inhibition of MMSET's histone methyltransferase activity, leading to a reduction in the oncogenic H3K36me2 mark. This, in turn, modulates gene expression, inhibits cell proliferation, and induces apoptosis in cancer cells. The preclinical data for MMSET inhibitors are promising, and ongoing clinical trials with compounds like KTX-1001 will further elucidate the therapeutic potential of this approach for patients with multiple myeloma and other cancers with MMSET dysregulation.[8][9][10][11]

References

- 1. Structure of the Epigenetic Oncogene MMSET and Inhibition by N-Alkyl Sinefungin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tisi et al., “Structure of the Epigenetic Oncogene MMSET and Inhibition by N-Alkyl Sinefungin Derivatives.” ACS Chem. Biol., 2016, 11 (11), pp 3093–3105 – Astex [astx.com]

- 4. Paper: Ktx-1029, a Potent, Selective MMSET/NSD2 Inhibitor Is Effective in t(4;14) Multiple Myeloma Preclinical Models [ash.confex.com]

- 5. MMSET: Role and Therapeutic Opportunities in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The MMSET protein is a histone methyltransferase with characteristics of a transcriptional corepressor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MMSET Inhibitor for Multiple Myeloma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 9. UCSF Multiple Myeloma Trial → MMSET Inhibitor in Patients With Relapsed and Refractory Multiple Myeloma [clinicaltrials.ucsf.edu]

- 10. myeloma.org [myeloma.org]

- 11. k36tx.com [k36tx.com]

The Target of MMSET-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMSET-IN-1 is a small molecule inhibitor targeting the Multiple Myeloma SET Domain (MMSET), also known as NSD2 or WHSC1. MMSET is a histone methyltransferase frequently overexpressed in various cancers, most notably in multiple myeloma patients with the t(4;14) translocation. This genetic aberration leads to the dysregulation of gene expression, promoting cancer cell proliferation, survival, and drug resistance. This compound serves as a critical tool for studying the enzymatic function of MMSET and as a potential therapeutic agent for cancers driven by MMSET overexpression. This document provides a comprehensive overview of the target of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and its impact on key signaling pathways.

Core Target: MMSET (NSD2/WHSC1)

The primary molecular target of this compound is the SET domain of the MMSET protein. The SET domain is responsible for the protein's histone methyltransferase (HMT) activity. MMSET specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2). This histone mark is predominantly associated with actively transcribed genes. Overexpression of MMSET in cancer cells leads to a global increase in H3K36me2 levels and a concomitant decrease in H3K27 trimethylation (H3K27me3), a repressive mark. This large-scale alteration of the epigenetic landscape results in aberrant gene expression programs that drive oncogenesis.

Quantitative Inhibitory Activity

This compound demonstrates potent and selective inhibition of MMSET's methyltransferase activity. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Target | Assay Type |

| IC50 | 3.3 µM | MMSET | Biochemical Assay |

| IC50 | 0.49 µM | SETD2 | Biochemical Assay |

| Kd | 1.6 µM | MMSET | Isothermal Titration Calorimetry (ITC) |

Experimental Protocols

Biochemical Assay for IC50 Determination (AlphaLISA)

The half-maximal inhibitory concentration (IC50) of this compound against MMSET was determined using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format. This assay measures the methylation of a biotinylated histone H3 peptide substrate by the MMSET enzyme.

Materials:

-

Recombinant human MMSET (catalytic domain)

-

Biotinylated histone H3 (1-40) peptide substrate

-

S-adenosyl-L-methionine (SAM) - methyl donor

-

AlphaLISA anti-H3K36me2 Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA)

-

This compound (or other test compounds)

-

384-well white opaque microplates

Procedure:

-

A solution of the biotinylated H3 peptide and SAM is prepared in the assay buffer.

-

This compound is serially diluted to various concentrations.

-

The enzyme, substrate/SAM mixture, and the inhibitor are added to the wells of the 384-well plate.

-

The reaction is initiated by the addition of the MMSET enzyme and incubated at room temperature to allow for the methylation reaction to occur.

-

Following incubation, a suspension of AlphaLISA Acceptor beads is added to the wells. These beads are coated with an antibody specific for the H3K36me2 mark.

-

After a further incubation period, Streptavidin-coated Donor beads are added. These beads bind to the biotinylated H3 substrate.

-

The plate is incubated in the dark to allow for the beads to come into proximity.

-

The plate is read on an Alpha-enabled plate reader. If the substrate is methylated, the Acceptor and Donor beads are brought into close proximity, resulting in a luminescent signal.

-

The IC50 value is calculated by plotting the signal intensity against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Binding Affinity Determination (Isothermal Titration Calorimetry - ITC)

The dissociation constant (Kd) of this compound for MMSET was determined by Isothermal Titration Calorimetry (ITC), which directly measures the heat change upon binding.

Materials:

-

Purified recombinant human MMSET (catalytic domain)

-

This compound

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal Titration Calorimeter

Procedure:

-

The MMSET protein and this compound are extensively dialyzed against the same ITC buffer to minimize buffer mismatch effects.

-

The protein solution is loaded into the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe. The concentration of the ligand in the syringe is typically 10-20 times that of the protein in the cell.

-

The experiment is set up with a series of small injections of the ligand into the protein solution at a constant temperature.

-

The heat released or absorbed during each injection is measured. As the protein becomes saturated with the ligand, the heat change per injection decreases.

-

A blank titration of the ligand into the buffer is also performed to determine the heat of dilution, which is then subtracted from the experimental data.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding affinity (Ka, from which Kd is calculated), and enthalpy of binding (ΔH).

Signaling Pathways Modulated by MMSET

Overexpression of MMSET leads to the dysregulation of several critical signaling pathways implicated in cancer development and progression. Inhibition of MMSET by this compound is expected to reverse these effects.

MMSET and Cell Cycle Regulation

MMSET promotes cell cycle progression by upregulating the expression of key cell cycle regulators.[1][2] Knockdown of MMSET has been shown to reduce the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.[3][4]

MMSET and the p53 Pathway

MMSET has been shown to negatively regulate the p53 tumor suppressor pathway.[5][6] It can methylate and activate Aurora Kinase A, which in turn promotes the degradation of p53.[5]

MMSET and the Wnt/β-catenin Pathway

Emerging evidence suggests that MMSET can activate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. This activation can lead to the transcription of Wnt target genes that promote cell proliferation and survival.

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of the MMSET histone methyltransferase. Its ability to inhibit the catalytic activity of MMSET provides a powerful tool to study the downstream consequences of MMSET deregulation in cancer. The data presented in this guide underscore the potential of targeting MMSET as a therapeutic strategy in multiple myeloma and other cancers characterized by MMSET overexpression. Further research into the precise molecular mechanisms and the development of more potent and selective inhibitors based on the this compound scaffold are warranted.

References

- 1. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MMSET is dynamically regulated during cell-cycle progression and promotes normal DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MMSET deregulation affects cell cycle progression and adhesion regulons in t(4;14) myeloma plasma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methylation of Aurora kinase A by MMSET reduces p53 stability and regulates cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MMSET: Role and Therapeutic Opportunities in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the MMSET Inhibitor: Mmset-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Mmset-IN-1, a small molecule inhibitor of the histone methyltransferase MMSET (Multiple Myeloma SET domain), also known as NSD2 or WHSC1. Overexpression of MMSET is a key oncogenic driver in a significant subset of multiple myeloma cases, particularly those with the t(4;14) translocation, and is associated with a poor prognosis. This document details the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound. Furthermore, it outlines detailed experimental protocols for in vitro and cell-based assays to evaluate MMSET inhibitors and presents diagrams of the key signaling pathways affected by MMSET activity. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapeutic strategies targeting epigenetic regulators in cancer.

Chemical Structure and Properties

This compound is a derivative of sinefungin, a natural analogue of S-adenosylmethionine (SAM), the universal methyl donor for methyltransferases. Its chemical structure and key properties are summarized below.

Chemical Structure:

Caption: 2D chemical structure of this compound.

Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-5-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(ethyl)amino)pentanoic acid | [1][2] |

| SMILES | O=C(O)--INVALID-LINK--CCC(NCCC)C[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1O | [1][2] |

| CAS Number | 1998139-29-9 | [1] |

| Molecular Formula | C18H29N7O5 | [1] |

| Molecular Weight | 423.47 g/mol | [1] |

| IC50 (MMSET) | 3.3 µM | [1] |

| IC50 (SETD2) | 0.49 µM | [1] |

| Kd (MMSET) | 1.6 µM | [1] |

| Appearance | Solid | [3] |

| Water Solubility | 20 mg/mL (for Sinefungin) | [4] |

| pKa (Strongest Acidic) | 1.94 (for Sinefungin) | [5] |

| pKa (Strongest Basic) | 10.18 (for Sinefungin) | [5] |

Mechanism of Action and Signaling Pathways

MMSET is a histone methyltransferase that specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2).[6] In t(4;14) multiple myeloma, the translocation of the MMSET gene to the immunoglobulin heavy chain locus leads to its overexpression.[7][8] This results in a global increase in H3K36me2 and a concomitant decrease in H3K27 methylation, leading to a more open chromatin state and altered gene expression.[7][8]

This compound, as a SAM analog, is believed to competitively inhibit the catalytic SET domain of MMSET, thereby preventing the transfer of a methyl group to H3K36. This inhibition leads to a reduction in global H3K36me2 levels, which in turn can reverse the oncogenic gene expression program driven by MMSET.

The downstream effects of MMSET overexpression and its inhibition are complex and impact several critical cellular pathways involved in cancer progression, including cell cycle regulation, apoptosis, and DNA damage repair.[7][9]

MMSET Downstream Signaling Pathways

Caption: MMSET signaling cascade and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize MMSET inhibitors like this compound.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol describes a general method to measure the enzymatic activity of MMSET and its inhibition in vitro.[7][10][11]

Materials:

-

Recombinant human MMSET enzyme

-

Histone H3 substrate (or nucleosomes)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone H3 substrate, and recombinant MMSET enzyme.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes at room temperature).

-

Initiate the methyltransferase reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

-

Spot the reaction mixture onto filter paper and wash with 10% TCA to remove unincorporated ³H-SAM.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Experimental Workflow for In Vitro HMT Assay

Caption: Workflow for a radioactive in vitro histone methyltransferase assay.

Cell-Based Assay for MMSET Inhibition

This protocol outlines a method to assess the effect of this compound on MMSET activity within a cellular context by measuring global H3K36me2 levels.

Materials:

-

Multiple myeloma cell line with t(4;14) (e.g., KMS-11)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer

-

Primary antibodies (anti-H3K36me2, anti-total Histone H3)

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Culture t(4;14) positive multiple myeloma cells to logarithmic growth phase.

-

Treat the cells with increasing concentrations of this compound or a vehicle control for a specified duration (e.g., 48-72 hours).

-

Harvest the cells and prepare whole-cell lysates.

-

Determine protein concentration of the lysates.

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against H3K36me2.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

-

Quantify the band intensities to determine the relative levels of H3K36me2.

Synthesis of N-Alkyl Sinefungin Derivatives

This compound is an N-alkyl sinefungin derivative. The general synthesis approach for this class of compounds involves the alkylation of sinefungin or a protected precursor.[12]

Logical Relationship for Synthesis

Caption: Logical workflow for the synthesis of N-alkyl sinefungin derivatives.

Conclusion

This compound is a valuable tool compound for studying the biological roles of MMSET and for the development of novel epigenetic therapies for multiple myeloma and other cancers characterized by MMSET dysregulation. This technical guide provides a foundational understanding of its chemical and biological properties, along with practical experimental protocols. Further research into the selectivity, in vivo efficacy, and pharmacokinetic properties of this compound and related compounds will be crucial for their potential translation into clinical candidates.

References

- 1. Histone Methyltransferase Assay in vitro [en.bio-protocol.org]

- 2. MMSET: Role and Therapeutic Opportunities in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sinefungin | C15H23N7O5 | CID 65482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pnas.org [pnas.org]

- 7. Histone Methyltransferase Assay in vitro [bio-protocol.org]

- 8. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]

- 12. Sinefungin Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]

Mmset-IN-1: A Chemical Probe for Interrogating NSD2 Function

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Mmset-IN-1, a chemical probe targeting the histone methyltransferase NSD2 (also known as MMSET or WHSC1). NSD2 is a critical epigenetic regulator whose aberrant activity is implicated in various cancers, most notably in multiple myeloma carrying the t(4;14) translocation. This document details the biochemical and cellular activity of this compound, provides experimental protocols for its characterization, and visualizes its impact on NSD2-mediated signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate NSD2 biology and its role in disease.

Introduction to NSD2 and this compound

Nuclear Receptor Binding SET Domain Protein 2 (NSD2) is a member of the NSD family of histone lysine methyltransferases. Its primary enzymatic function is the di-methylation of histone H3 at lysine 36 (H3K36me2), a mark predominantly associated with active gene transcription.[1][2] Overexpression and gain-of-function mutations of NSD2 have been identified as key drivers in several hematological and solid tumors, including multiple myeloma, acute lymphoblastic leukemia, and prostate cancer.[3][4] In t(4;14) multiple myeloma, the translocation of the NSD2 gene leads to its overexpression, resulting in a global increase in H3K36me2, altered gene expression profiles, and a more aggressive disease phenotype.[5][6] This has established NSD2 as a compelling therapeutic target.

This compound is a sinefungin derivative that acts as a potent inhibitor of the NSD2 SET domain.[7][8] By blocking the catalytic activity of NSD2, this compound serves as a valuable chemical probe to elucidate the cellular functions of this enzyme and to explore the therapeutic potential of NSD2 inhibition.

Biochemical and Cellular Activity of this compound

This compound has been characterized through various biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| IC₅₀ | 3.3 µM | NSD2 (MMSET) | Biochemical HMT Assay | [7][8] |

| IC₅₀ | 0.49 µM | SETD2 | Biochemical HMT Assay | [7][8] |

| K_d_ | 1.6 µM | NSD2 (MMSET) | Isothermal Titration Calorimetry | [7][8] |

Table 1: Biochemical Activity of this compound

| Cell Line | Effect | Concentration | Assay | Reference |

| Multiple Myeloma (t(4;14)+) | Inhibition of proliferation, induction of apoptosis | Micromolar range | Cell Viability/Apoptosis Assays | [5][9] |

| Prostate Cancer | Decreased cell proliferation, migration, and invasion | Not specified | Functional cell-based assays | [10] |

Table 2: Cellular Activity of this compound (and NSD2 inhibition in general)

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is a representative method for determining the IC₅₀ of an inhibitor against NSD2.

Materials:

-

Recombinant human NSD2 enzyme

-

Histone H3 substrate (or nucleosomes)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, histone H3 substrate, and NSD2 enzyme.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the methyltransferase reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

-

Wash the filter paper extensively with distilled water to remove unincorporated ³H-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Western Blot for H3K36me2

This protocol describes how to assess the effect of this compound on cellular H3K36me2 levels.

Materials:

-

Multiple myeloma cell line (e.g., KMS-11, a t(4;14)+ line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H3K36me2, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and western blotting apparatus

Protocol:

-

Seed multiple myeloma cells and allow them to adhere or grow to a suitable density.

-

Treat the cells with varying concentrations of this compound or DMSO for 24-72 hours.

-

Harvest the cells and lyse them using ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities to determine the relative change in H3K36me2 levels.

NSD2 Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key NSD2-mediated signaling pathways and a typical experimental workflow for characterizing an NSD2 inhibitor.

NSD2-Mediated Transcriptional Regulation

Downstream Oncogenic Pathways Modulated by NSD2

References

- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MMSET: Role and Therapeutic Opportunities in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for reconstituting enzymatic activities for ultra-large histone methyltransferases NSD1 and SETD2 using a baculovirus expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The Histone Methyltransferase MMSET/WHSC1 Activates TWIST1 to Promote an Epithelial-Mesenchymal Transition and Invasive Properties of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Oncogenic Role of MMSET/NSD2 in Cancer: A Technical Overview for Researchers

An In-depth Guide to the Function, Signaling, and Therapeutic Targeting of a Key Epigenetic Regulator

The Multiple Myeloma SET Domain (MMSET), also known as NSD2 or WHSC1, has emerged as a critical player in the pathogenesis of several cancers, most notably in a high-risk subtype of multiple myeloma. Its role as a histone methyltransferase that drives oncogenic gene expression programs has made it a focal point for both basic research and therapeutic development. This technical guide provides a comprehensive overview of MMSET's function in cancer, detailing its enzymatic activity, involvement in key signaling pathways, and the experimental methodologies used to investigate its biological roles.

Core Function and Enzymatic Activity

MMSET is a histone lysine methyltransferase (HMT) that primarily catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2).[1] This epigenetic mark is generally associated with actively transcribed chromatin.[1] The MMSET protein contains several conserved domains, including PWWP, HMG, PHD, and a catalytic SET domain, which are crucial for its nuclear localization, chromatin binding, and enzymatic function.[2][3]

In the context of cancer, the aberrant overexpression of MMSET leads to a global increase in H3K36me2 levels.[4][5][6] This widespread alteration of the epigenetic landscape disrupts normal gene expression patterns, contributing to tumorigenesis.[4][7] The histone methyltransferase activity of MMSET is essential for its oncogenic functions, as mutations in the SET domain that abolish its enzymatic activity fail to promote cancer cell growth.[4]

MMSET in Multiple Myeloma and Solid Tumors

The most well-characterized role of MMSET in cancer is in multiple myeloma patients harboring the t(4;14) chromosomal translocation.[4][8] This translocation, occurring in approximately 15-20% of multiple myeloma cases, places the MMSET gene under the control of the powerful immunoglobulin heavy chain (IgH) enhancer, leading to its significant overexpression.[4][9][10] The presence of the t(4;14) translocation is a major indicator of poor prognosis.[2][4]

Beyond multiple myeloma, MMSET overexpression has been documented in a variety of solid tumors, including breast, bladder, colon, and lung cancers, as well as glioblastoma.[11][12][13][14] In many of these cancers, elevated MMSET expression is correlated with tumor aggressiveness and poor patient outcomes.[11][12][13] Studies have shown that MMSET promotes cell proliferation, migration, invasion, and the epithelial-mesenchymal transition (EMT) in solid tumors.[12][15]

Key Signaling Pathways and Cellular Processes Modulated by MMSET

MMSET's influence on cancer progression is mediated through its impact on several critical cellular pathways and processes.

Transcriptional Regulation and Gene Expression

The primary mechanism through which MMSET drives oncogenesis is by altering gene expression. The global increase in H3K36me2 leads to a more open chromatin state, activating the transcription of a specific set of oncogenic genes.[4][7] Genes regulated by MMSET are involved in crucial cellular processes such as the p53 pathway, cell cycle regulation, and integrin signaling.[4][7][16] For instance, MMSET has been shown to upregulate the expression of cyclin D2, a key regulator of the cell cycle.[8]

DNA Damage Response and Repair

MMSET plays a significant role in the DNA damage response (DDR). It is recruited to sites of DNA double-strand breaks (DSBs) and is required for the efficient functioning of both non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways.[5][6] MMSET facilitates the recruitment of the DNA repair protein 53BP1 to damage sites by regulating the methylation of histone H4 at lysine 20 (H4K20).[17][18][19] The enhanced DNA repair capacity in cells with high MMSET levels can contribute to resistance to chemotherapeutic agents that induce DNA damage.[5][6]

Interplay with Other Epigenetic Regulators

MMSET's function is intertwined with other key epigenetic modifiers. A notable example is its relationship with EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates the repressive H3K27me3 mark. Overexpression of MMSET leads to a global decrease in H3K27me3.[4][5][6] There is evidence of a regulatory axis where EZH2 can indirectly promote MMSET expression by repressing microRNAs that target MMSET.[20][21] This interplay between activating (H3K36me2) and repressive (H3K27me3) marks highlights the complex epigenetic reprogramming orchestrated by MMSET.

Wnt/β-catenin and NF-κB Signaling

MMSET has been shown to interact with components of the Wnt/β-catenin signaling pathway, such as IQGAP1 and TIAM1.[22] This interaction can lead to the activation of downstream targets of this pathway, like CCND1 (Cyclin D1), promoting cell proliferation.[22] Additionally, MMSET is implicated in the activation of the NF-κB signaling pathway, which is crucial for the survival of myeloma cells.[23]

Quantitative Data Summary

The following tables summarize key quantitative data related to MMSET's function in cancer, compiled from various studies.

| Parameter | Finding | Cancer Type(s) | Reference(s) |

| Prevalence of t(4;14) Translocation | 15-20% of cases | Multiple Myeloma | [4][9][10] |

| MMSET Overexpression in Tumors | Significantly overexpressed in 15 different cancer types compared to normal tissues. | Various solid tumors | [11] |

| Impact on Histone Methylation | Overexpression leads to a global increase in H3K36 dimethylation and a decrease in H3K27 trimethylation. | Multiple Myeloma, Prostate Cancer | [1][4][5][6] |

| Effect on Gene Expression | 127 genes were found to be differentially expressed in t(4;14) positive myeloma cases. | Multiple Myeloma | [8][24] |

| Role in DNA Repair | Knockdown of MMSET leads to decreased formation of drug-resistant colonies, indicating impaired NHEJ. | U2OS Osteosarcoma Cells | [5] |

| Prognostic Significance | High MMSET expression is associated with poor prognosis and recurrence. | Multiple Myeloma, various solid tumors | [4][12][13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of MMSET's function. Below are outlines of key experimental protocols cited in the literature.

Chromatin Immunoprecipitation (ChIP) for MMSET and Histone Marks

This protocol is used to identify the genomic regions where MMSET binds and to assess the levels of specific histone modifications.

-

Cell Fixation: Crosslink proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to MMSET or a modified histone (e.g., H3K36me2, H3K27me3).

-

Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the formaldehyde crosslinks by heating at 65°C.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of MMSET.

-

Enzyme and Substrate Preparation: Purify recombinant MMSET protein. Use core histones or histone peptides as substrates.

-

Reaction Setup: Set up a reaction mixture containing the purified MMSET, histone substrate, and the methyl donor S-adenosyl-L-[methyl-³H]-methionine in HMT assay buffer.

-

Incubation: Incubate the reaction at 30°C for 1 hour.

-

Detection: Spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium carbonate buffer to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter. Alternatively, use non-radioactive methods involving specific antibodies to detect the methylated product by Western blot or ELISA.

Clonogenicity Assay (Colony Formation Assay)

This assay assesses the ability of single cells to proliferate and form colonies, a measure of self-renewal and tumorigenic potential.

-

Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.

-

Incubation: Culture the cells for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies (typically defined as having >50 cells) and analyze the size of the colonies.

Cell Adhesion Assay

This assay measures the ability of cancer cells to adhere to extracellular matrix components or stromal cells.

-

Plate Coating: Coat a 96-well plate with bone marrow stromal cells or an extracellular matrix protein (e.g., fibronectin).

-

Cell Seeding: Seed fluorescently labeled cancer cells onto the coated wells.

-

Incubation and Washing: Allow the cells to adhere for a defined period (e.g., 1-2 hours). Wash away non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The intensity of the fluorescence is proportional to the number of adherent cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to MMSET's function.

References

- 1. Histone Methyltransferase MMSET/NSD2 Alters EZH2 Binding and Reprograms the Myeloma Epigenome through Global and Focal Changes in H3K36 and H3K27 Methylation | PLOS Genetics [journals.plos.org]

- 2. ashpublications.org [ashpublications.org]

- 3. The MMSET protein is a histone methyltransferase with characteristics of a transcriptional corepressor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MMSET/WHSC1 enhances DNA damage repair leading to an increase in resistance to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MMSET/WHSC1 enhances DNA damage repair leading to an increase in resistance to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. NSD2 is recruited through its PHD domain to oncogenic gene loci to drive multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MMSET is overexpressed in cancers: link with tumor aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. The histone methyltransferase and putative oncoprotein MMSET is overexpressed in a large variety of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 18. MMSET regulates histone H4K20 methylation and 53BP1 accumulation at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MMSET regulates histone H4K20 methylation and 53BP1 accumulation at DNA damage sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Characterization of the EZH2-MMSET Histone Methyltransferase Regulatory Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MMSET: Role and Therapeutic Opportunities in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Downregulation of MMSET impairs breast cancer proliferation and metastasis through inhibiting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A global expression-based analysis of the consequences of the t(4;14) translocation in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Architect of Chromatin: A Technical Guide to Mmset-IN-1 and its Impact on Chromatin Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The multiple myeloma SET domain (MMSET), also known as NSD2 or WHSC1, is a histone methyltransferase frequently overexpressed in various cancers, most notably in multiple myeloma patients with the t(4;14) translocation. This overexpression is a key driver of oncogenesis, primarily through its profound impact on chromatin structure and gene expression. This technical guide provides an in-depth exploration of the molecular mechanisms of MMSET, the consequences of its dysregulation, and the methods used to study its function. We will particularly focus on the cellular and biochemical effects that can be modulated by inhibitors such as Mmset-IN-1, offering a comprehensive resource for researchers and drug development professionals targeting this critical epigenetic regulator.

The Core Mechanism: MMSET's Histone Methyltransferase Activity

MMSET is a histone lysine methyltransferase (HMT) that primarily catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2).[1][2][3] This enzymatic activity is mediated by its C-terminal SET domain.[2] Overexpression of MMSET leads to a global increase in H3K36me2, a histone mark generally associated with actively transcribed chromatin.[4][5][6]

A crucial consequence of aberrant MMSET activity is the global alteration of other histone marks. High levels of H3K36me2 are often accompanied by a striking decrease in histone H3 lysine 27 trimethylation (H3K27me3), a mark associated with gene repression.[1][4][5] This "switch" from a repressive to a more permissive chromatin state is a hallmark of MMSET-driven oncogenesis.[4][7] Additionally, MMSET has been implicated in the methylation of other histone residues, including H4K20, which plays a role in DNA damage response.[8][9][10]

Signaling Pathway of MMSET-Mediated Chromatin Remodeling

Caption: MMSET overexpression leads to a cascade of epigenetic changes, primarily increased H3K36me2, resulting in a more open chromatin state and altered gene expression, ultimately promoting cancer cell growth and survival.

Quantitative Impact of MMSET Dysregulation

The overexpression of MMSET has profound and measurable effects on histone methylation landscapes and gene expression. The following tables summarize key quantitative data from studies investigating the impact of MMSET.

Table 1: Global Histone Modification Changes Induced by MMSET

| Histone Mark | Change upon MMSET Overexpression | Fold Change (approx.) | Reference |

| H3K36me2 | Increase | 2-4 fold | [1][4] |

| H3K36me3 | Variable/Slight Increase | < 2-fold | [4] |

| H3K27me3 | Decrease | 2-5 fold | [1][4] |

| H4K20me2/3 | Increase (at DNA damage sites) | Not globally quantified | [8] |

Table 2: Gene Expression Changes Following MMSET Knockdown

| Gene Category | Regulation upon MMSET Knockdown | Number of Genes Affected (Example Study) | Reference |

| Apoptosis-related | Upregulated | > 50 | [2][4] |

| Cell Cycle Control | Downregulated | > 40 | [2][4] |

| DNA Repair | Downregulated | > 30 | [2][6] |

| Adhesion | Upregulated | > 20 | [4] |

Experimental Protocols for Studying MMSET Function

Investigating the role of MMSET and the efficacy of its inhibitors requires a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic localization of MMSET and the genome-wide distribution of specific histone modifications (e.g., H3K36me2, H3K27me3).

Experimental Workflow:

Caption: A streamlined workflow for performing ChIP-seq to map protein-DNA interactions and histone modifications across the genome.

Detailed Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-MMSET, anti-H3K36me2). Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K, followed by DNA purification.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of enrichment.

In Vitro Histone Methyltransferase (HMT) Assay

Objective: To directly measure the enzymatic activity of MMSET and assess the potency of inhibitors like this compound.

Experimental Workflow:

Caption: A workflow for a filter-based in vitro HMT assay to quantify the enzymatic activity of MMSET.

Detailed Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing recombinant MMSET enzyme, a histone substrate (e.g., recombinant histone H3 or nucleosomes), and the methyl donor S-adenosylmethionine (SAM), typically radiolabeled (e.g., [3H]-SAM). For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., this compound) before adding the other components.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose filter paper to stop the reaction.

-

Washing: Wash the filter paper multiple times with a suitable buffer (e.g., sodium carbonate) to remove unincorporated [3H]-SAM.

-

Quantification: Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter. The signal is proportional to the HMT activity.

Chromatin Accessibility Assays (ATAC-seq)

Objective: To assess global changes in chromatin accessibility resulting from MMSET activity.[11][12][13]

Experimental Workflow:

Caption: The workflow for Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) to map open chromatin regions.

Detailed Protocol:

-

Nuclei Isolation: Lyse a small number of cells to isolate intact nuclei.

-

Transposition Reaction: Incubate the nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will simultaneously cut accessible DNA and ligate the adapters.

-

DNA Purification: Purify the DNA fragments.

-

PCR Amplification: Amplify the adapter-ligated DNA fragments using PCR.

-

Sequencing and Analysis: Sequence the resulting library and map the reads to the genome to identify regions of high read density, which correspond to open chromatin regions.

Conclusion

MMSET is a pivotal epigenetic regulator whose dysregulation has profound consequences on chromatin architecture and gene expression, driving oncogenesis in multiple myeloma and other cancers. Understanding its mechanism of action and its impact on the chromatin landscape is crucial for the development of effective therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers to investigate MMSET function and evaluate the efficacy of targeted inhibitors like this compound. The continued exploration of this critical enzyme holds great promise for advancing our understanding of cancer epigenetics and developing novel therapies.

References

- 1. The Histone Methyltransferase MMSET/WHSC1 Activates TWIST1 to Promote an Epithelial-Mesenchymal Transition and Invasive Properties of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MMSET: Role and Therapeutic Opportunities in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MMSET/WHSC1 enhances DNA damage repair leading to an increase in resistance to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells. | Semantic Scholar [semanticscholar.org]

- 8. MMSET regulates histone H4K20 methylation and 53BP1 accumulation at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The MMSET protein is a histone methyltransferase with characteristics of a transcriptional corepressor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The MMSET protein is a histone methyltransferase with characteristics of a transcriptional corepressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chromatin Structure Research Methods [labome.com]

- 12. biocompare.com [biocompare.com]

- 13. Chromatin accessibility: methods, mechanisms, and biological insights - PMC [pmc.ncbi.nlm.nih.gov]

The Epigenetic Role of Mmset-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the epigenetic role of Mmset-IN-1, a potent inhibitor of the Multiple Myeloma SET domain (MMSET), also known as NSD2 or WHSC1. MMSET is a critical histone methyltransferase implicated in the pathogenesis of multiple myeloma and other cancers. This document outlines the mechanism of action of MMSET, the therapeutic potential of its inhibition by this compound, and detailed protocols for relevant experimental assays.

Core Concepts: MMSET and Its Epigenetic Function

MMSET is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2).[1][2] This epigenetic mark is generally associated with active gene transcription. In cancers such as t(4;14) multiple myeloma, a chromosomal translocation leads to the overexpression of MMSET.[3][4][5] This overexpression results in a global increase in H3K36me2 and a corresponding decrease in H3K27me3, a repressive mark. This shift contributes to a more open chromatin state, leading to aberrant gene expression.[3][4][5][6]

The altered gene expression profiles driven by MMSET overexpression impact several critical cellular pathways, including:

-

Cell Cycle Regulation: Dysregulation of key cell cycle proteins.[1]

-

Apoptosis: Evasion of programmed cell death.[1]

-

DNA Damage Response: Enhanced DNA repair, leading to resistance to chemotherapeutic agents.[1][7]

-

p53 Signaling: Modulation of the p57 tumor suppressor pathway.[1]

-

Integrin-mediated Signaling: Affecting cell adhesion and migration.[1]

This compound: A Targeted Inhibitor of MMSET

This compound belongs to a class of N-alkyl sinefungin derivatives that act as competitive inhibitors of the S-adenosylmethionine (SAM) cofactor binding site within the SET domain of MMSET.[8][9][10] By blocking the catalytic activity of MMSET, this compound aims to reverse the aberrant epigenetic landscape induced by MMSET overexpression, thereby restoring normal gene expression and inhibiting cancer cell growth.

Quantitative Data on MMSET Inhibitors

The following tables summarize key quantitative data for this compound and another notable NSD2 inhibitor, UNC6934, which targets a different domain.

| Inhibitor | Target Domain | Assay Type | Target Protein | IC50 | Kd | Reference(s) |

| This compound (N-propyl sinefungin) | SET | Biochemical | MMSET | 3.3 µM | 1.6 µM | [8] |

| SETD2 | Low µM | [8] | ||||

| UNC6934 | PWWP1 | NanoBRET | NSD2-PWWP1 | 1.09 µM | [11] | |

| Biochemical | NSD2-PWWP1 | 104 nM | 80 nM | [3][11] |

Table 1: Inhibitory Activity of this compound and UNC6934 against MMSET/NSD2.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and MMSET.

Histone Methyltransferase (HMT) Inhibition Assay (Biochemical)

This protocol is adapted from methods used to characterize N-alkyl sinefungin derivatives.[8]

Objective: To determine the in vitro inhibitory activity of this compound on the enzymatic activity of MMSET.

Materials:

-

Recombinant human MMSET (SET domain)

-

Histone H3 peptide substrate

-

S-adenosylmethionine (SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 50 mM NaCl, 1 mM DTT)

-

Detection reagent (e.g., Methyltransferase-Glo™)

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the recombinant MMSET enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and SAM.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of S-adenosylhomocysteine (SAH) produced using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a generalized procedure for assessing changes in histone modifications in cells treated with this compound.

Objective: To quantify the levels of H3K36me2 at specific gene loci in multiple myeloma cells following treatment with this compound.

Materials:

-

Multiple myeloma cell line (e.g., KMS11)

-

This compound

-

Formaldehyde (for cross-linking)

-

Lysis buffer

-

Sonication equipment

-

Antibody against H3K36me2

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR reagents and primers for target gene loci

Procedure:

-

Culture KMS11 cells to the desired density and treat with this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to release the nuclei.

-

Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for H3K36me2.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with RNase A and proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Quantify the enrichment of specific DNA sequences by qPCR using primers for target gene promoters or gene bodies.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of multiple myeloma cells.

Materials:

-

Multiple myeloma cell lines (e.g., KMS11, RPMI-8226)

-

This compound

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed the multiple myeloma cells in 96-well plates at an appropriate density.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Add the diluted inhibitor or vehicle control to the wells.

-

Incubate the plates for a desired period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

MMSET Signaling Pathway and Inhibition by this compound

References

- 1. philliptimelab.wse.jhu.edu [philliptimelab.wse.jhu.edu]

- 2. MMSET: Role and Therapeutic Opportunities in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The MMSET protein is a histone methyltransferase with characteristics of a transcriptional corepressor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure of the Epigenetic Oncogene MMSET and Inhibition by N-Alkyl Sinefungin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. UNC6934 | Structural Genomics Consortium [thesgc.org]

Methodological & Application

Application Notes and Protocols: Western Blot Analysis of H3K36me2 Following MMSET-IN-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Multiple Myeloma SET Domain (MMSET), also known as NSD2 or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation. A primary function of MMSET is the di-methylation of histone H3 at lysine 36 (H3K36me2), a modification associated with active gene transcription.[1][2][3][4][5][6][7][8] Overexpression of MMSET is a key oncogenic driver in a subset of multiple myelomas and other cancers, leading to a global increase in H3K36me2 levels.[2][7][8][9][10]

MMSET-IN-1 is a small molecule inhibitor designed to target the catalytic activity of MMSET. Inhibition of MMSET is expected to decrease global H3K36me2 levels, providing a therapeutic window for cancers dependent on MMSET activity.[1][4] Western blotting is a fundamental technique to verify the cellular activity of MMSET inhibitors like this compound by quantifying the reduction in H3K36me2 levels. This document provides a detailed protocol for the treatment of cells with this compound, subsequent histone extraction, and Western blot analysis of H3K36me2.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MMSET signaling pathway and the experimental workflow for assessing the impact of this compound on H3K36me2 levels.

References

- 1. scienmag.com [scienmag.com]

- 2. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H3K36 dimethylation by MMSET promotes classical non-homologous end-joining at unprotected telomeres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NSD2 inhibitors rewire chromatin to treat lung and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ISWI chromatin remodeling complexes recruit NSD2 and H3K36me2 in pericentromeric heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paper: Ktx-1029, a Potent, Selective MMSET/NSD2 Inhibitor Is Effective in t(4;14) Multiple Myeloma Preclinical Models [ash.confex.com]

- 7. Histone Methyltransferase MMSET/NSD2 Alters EZH2 Binding and Reprograms the Myeloma Epigenome through Global and Focal Changes in H3K36 and H3K27 Methylation | PLOS Genetics [journals.plos.org]

- 8. Histone Methyltransferase MMSET/NSD2 Alters EZH2 Binding and Reprograms the Myeloma Epigenome through Global and Focal Changes in H3K36 and H3K27 Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ChIP-seq Experimental Design with Mmset-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mmset-IN-1 is a potent and selective inhibitor of the histone methyltransferase MMSET (Multiple Myeloma SET domain), also known as WHSC1 or NSD2. MMSET is frequently overexpressed in various cancers, most notably in multiple myeloma with the t(4;14) translocation, where it plays a critical role in pathogenesis.[1][2][3] MMSET is a key epigenetic regulator that primarily catalyzes the di- and tri-methylation of histone H3 at lysine 36 (H3K36me2/3), leading to a more open chromatin state and altered gene expression.[1][3][4] Dysregulation of MMSET activity has been linked to changes in several critical cellular processes, including cell cycle regulation, the p53 pathway, DNA damage repair, and integrin-mediated signaling.[1][2][3]

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide localization of histone modifications and DNA-binding proteins.[5][6] This document provides a detailed guide for designing and performing a ChIP-seq experiment to elucidate the effects of this compound on the epigenetic landscape. By profiling changes in H3K36me3 and H3K27me3 marks upon inhibitor treatment, researchers can gain insights into the molecular mechanisms of this compound and its potential as a therapeutic agent.

Core Concepts and Experimental Rationale

The central hypothesis of this experimental design is that treatment with this compound will lead to a genome-wide reduction in H3K36me3 levels and a potential increase or redistribution of H3K27me3 levels at MMSET target genes. This experiment will allow for the identification of genomic regions directly affected by the inhibition of MMSET's methyltransferase activity.

Key Objectives:

-

To determine the genome-wide changes in H3K36me3 occupancy following this compound treatment.

-

To investigate the impact of MMSET inhibition on the repressive H3K27me3 mark.

-

To identify the genes and signaling pathways regulated by MMSET activity.

Data Presentation: Expected Quantitative Outcomes

The following tables provide a template for summarizing the quantitative data expected from a ChIP-seq experiment with this compound.

Table 1: Summary of ChIP-seq Sequencing Data

| Sample Description | Total Reads | Mapped Reads | Mapping Rate (%) | Uniquely Mapped Reads | Uniquely Mapped Rate (%) |

| Vehicle Control (DMSO) | |||||

| H3K36me3 Replicate 1 | |||||

| H3K36me3 Replicate 2 | |||||

| H3K27me3 Replicate 1 | |||||

| H3K27me3 Replicate 2 | |||||

| Input DNA Replicate 1 | |||||

| Input DNA Replicate 2 | |||||

| This compound Treated | |||||

| H3K36me3 Replicate 1 | |||||

| H3K36me3 Replicate 2 | |||||

| H3K27me3 Replicate 1 | |||||

| H3K27me3 Replicate 2 | |||||

| Input DNA Replicate 1 | |||||

| Input DNA Replicate 2 |

Table 2: Summary of Peak Calling and Differential Binding Analysis

| Comparison | Total Peaks | Common Peaks | Unique Peaks | Differentially Bound Peaks (Up) | Differentially Bound Peaks (Down) |

| H3K36me3 | |||||

| Vehicle Control vs. This compound | |||||

| H3K27me3 | |||||

| Vehicle Control vs. This compound |

Mandatory Visualizations

Caption: ChIP-seq experimental workflow with this compound treatment.

Caption: MMSET signaling pathway and the effect of this compound.

Experimental Protocols

I. Cell Culture and Treatment

-

Cell Line: Use a cell line with known MMSET overexpression, such as the KMS11 multiple myeloma cell line, which harbors the t(4;14) translocation.

-

Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.

-

Treatment:

-

Seed an equal number of cells for each treatment condition and replicate.

-

Treat cells with an effective concentration of this compound (e.g., 1 µM, to be optimized for your cell line) or vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24-48 hours).

-

Ensure a sufficient number of cells for each ChIP experiment (typically 10-20 million cells per immunoprecipitation).

-

II. Chromatin Immunoprecipitation (ChIP)

This protocol is a general guideline and may require optimization.

-

Cross-linking:

-

Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle swirling.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

-

Cell Lysis and Chromatin Sonication:

-

Wash cells twice with ice-cold PBS.

-

Harvest cells and resuspend in cell lysis buffer.

-

Isolate nuclei and resuspend in nuclear lysis buffer.

-

Sonicate the chromatin to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Save a portion of the pre-cleared chromatin as "Input DNA".

-

Incubate the remaining chromatin overnight at 4°C with rotation with specific antibodies:

-

Anti-H3K36me3

-

Anti-H3K27me3

-

Normal Rabbit IgG (as a negative control)

-

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads using an elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluates and the input DNA samples and incubate at 65°C for at least 6 hours to reverse the cross-links.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

III. Library Preparation and Sequencing

-

DNA Quantification: Quantify the purified ChIP and input DNA using a high-sensitivity method (e.g., Qubit).

-

Library Preparation: Prepare sequencing libraries from the ChIP and input DNA using a commercial kit compatible with your sequencing platform.

-

Sequencing:

-

Sequence the libraries on a next-generation sequencing platform (e.g., Illumina).

-

Aim for a sequencing depth of at least 20-30 million reads per sample for histone modifications.[7]

-

Single-end 50 bp reads are generally sufficient for histone mark ChIP-seq.

-

IV. Data Analysis

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the reads to the appropriate reference genome using an aligner such as BWA or Bowtie2.

-

Peak Calling: Identify regions of enrichment (peaks) for each ChIP sample relative to its corresponding input DNA control using a peak caller like MACS2.

-

Differential Binding Analysis: Identify statistically significant changes in histone mark occupancy between the this compound treated and vehicle control samples using tools like DiffBind or MAnorm.

-

Downstream Analysis:

-

Annotate the differential peaks to nearby genes.

-

Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the lists of affected genes to identify enriched biological processes and signaling pathways.

-

Visualize the data using a genome browser (e.g., IGV) to inspect the changes at specific gene loci.

-